molecular formula C19H19F2N7O B1674117 L-838417 CAS No. 286456-42-6

L-838417

Cat. No.: B1674117
CAS No.: 286456-42-6
M. Wt: 399.4 g/mol
InChI Key: BQDUNOMMYOKHEP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

L-838417, also known as 7-(tert-Butyl)-3-(2,5-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine, primarily targets the GABA_A receptors . It selectively binds to the α1, α2, α3, and α5 subunits of the GABA_A receptor . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound acts as a subtype-selective GABA_A positive allosteric modulator . It functions as a partial agonist at the α2, α3, and α5 subunits, but interestingly, it acts as a negative allosteric modulator at the α1 subtype . This unique interaction profile gives this compound its selective anxiolytic effects .

Biochemical Pathways

The compound’s action on GABA_A receptors affects the GABAergic neurotransmission pathway . By modulating the activity of these receptors, this compound can influence the flow of chloride ions across the neuronal cell membrane, thereby affecting the excitability of neurons .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rodents

Result of Action

This compound’s selective action on GABA_A receptor subtypes results in anxiolytic effects without significant sedative or amnestic effects . It has been shown to induce changes in sleep-wake states during the active phase, consistent with an increase in slow-wave sleep . Additionally, it has been associated with antinociceptive and anti-inflammatory activity in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects can be modulated by the physiological state of the organism, such as the presence of stress or neuropathic pain . .

Biochemical Analysis

Biochemical Properties

L-838,417 is a subtype-selective GABA A positive allosteric modulator. It acts as a partial agonist at the α2, α3, and α5 subtypes of the GABA A receptor, while acting as a negative allosteric modulator at the α1 subtype. This selective binding profile allows L-838,417 to exert anxiolytic effects primarily through the α2 and α3 subtypes, with minimal sedative or amnestic effects, which are typically mediated by the α1 subtype . The compound interacts with the GABA A receptor, enhancing the inhibitory effects of GABA and thereby modulating neuronal excitability .

Cellular Effects

L-838,417 influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to produce anxiolytic effects in animal models without causing significant sedation . The compound’s selective action on the α2 and α3 subtypes of the GABA A receptor results in anxiolysis without the sedative effects commonly associated with benzodiazepines . Additionally, L-838,417 has been found to stabilize the Potassium Chloride Cotransporter 2 (KCC2) at neuronal membranes, potentiating its analgesic effects in neuropathic pain models .

Molecular Mechanism

At the molecular level, L-838,417 acts as a positive allosteric modulator of the GABA A receptor. By binding to specific subtypes of the receptor, it enhances the receptor’s response to GABA, the primary inhibitory neurotransmitter in the central nervous system . This modulation increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . The compound’s selective binding to the α2 and α3 subtypes is responsible for its anxiolytic effects, while its negative modulation of the α1 subtype minimizes sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-838,417 have been observed to vary over time. The compound exhibits a stable anxiolytic profile in both short-term and long-term studies . In animal models, L-838,417 has been shown to maintain its anxiolytic effects even after repeated administration, without significant tolerance development . Additionally, the compound’s stability and lack of significant degradation over time make it a reliable tool for research purposes .

Dosage Effects in Animal Models

The effects of L-838,417 vary with different dosages in animal models. At lower doses, the compound produces anxiolytic effects without significant sedation . At higher doses, some sedative effects may be observed, although these are less pronounced compared to traditional benzodiazepines . In neuropathic pain models, higher doses of L-838,417 have been shown to potentiate its analgesic effects, particularly when combined with stabilization of KCC2 .

Metabolic Pathways

L-838,417 is metabolized primarily in the liver, where it undergoes biotransformation by various enzymes . The compound’s metabolic pathways involve oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The specific enzymes involved in the metabolism of L-838,417 include cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

Within cells and tissues, L-838,417 is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues, including the brain . Additionally, L-838,417 interacts with specific transporters and binding proteins that influence its localization and accumulation within target tissues .

Subcellular Localization

L-838,417 is primarily localized to the synaptic and extrasynaptic regions of neurons, where it interacts with GABA A receptors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This precise localization is essential for its modulatory effects on GABAergic neurotransmission and its overall pharmacological profile .

Preparation Methods

The synthesis of L-838,417 and similar compounds was described in 2005 in the Journal of Medicinal Chemistry . The synthetic route involves the formation of the triazolopyridazine core, followed by the introduction of the difluorophenyl and tert-butyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

L-838,417 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include organic solvents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

7-tert-butyl-3-(2,5-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N7O/c1-19(2,3)13-8-15-24-25-17(12-7-11(20)5-6-14(12)21)28(15)26-18(13)29-9-16-22-10-23-27(16)4/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDUNOMMYOKHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=NN=C(N2N=C1OCC3=NC=NN3C)C4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432710
Record name L 838417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286456-42-6
Record name 3-(2,5-Difluorophenyl)-7-(1,1-dimethylethyl)-6-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286456-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-838417
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286456426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 838417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-838417
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CZO0970G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of (2-methyl-2H-1,2,4-triazol-3-yl)methanol (0.069 g, 0.4 mmol) and 6-chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine (0.10 g, 0.31 mmol) in DMF (10 ml) was added sodium hydride (0.015 g of a 60% dispersion in oil, 1.2 mol eq.) and the reaction mixture was stirred at room temperature for 40 minutes. After this time the reaction mixture was diluted with water (80 ml) and the solid that precipitated was collected by filtration and washed several times with water in the sinter funnel. The solid was recrystallised from ethyl acetate/hexane to give pure title compound (0.088 g, 65%). Data for the title compound: 1H NMR (360 MHz, CDCl3) δ1.41 (9H, s), 3.89 (3H, s), 5.54 (2H, s), 7.23-7.26 (2H, m), 7.64 (1H, m), 7.91 (1H, s), 8.00 (1H, s); MS (ES+) m/e 400 [MH]+. Anal. Found C, 57.36; H, 4.61; N, 24.60%. C19H19F2N7O requires C, 57.14; H, 4.79; N, 24.55%.
Quantity
0.069 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of L-838,417?

A1: L-838,417 exhibits selectivity for specific subtypes of the GABAA receptor, a ligand-gated ion channel responsible for mediating the inhibitory effects of γ-aminobutyric acid (GABA) in the central nervous system. [, , , ]

Q2: Which GABAA receptor subtypes are preferentially targeted by L-838,417?

A2: L-838,417 displays functional selectivity for GABAA receptors containing α2, α3, and α5 subunits. It exhibits partial agonist activity at these subtypes while acting as an antagonist at α1-containing GABAA receptors. [, , , , , ]

Q3: How does the binding of L-838,417 to GABAA receptors influence neuronal activity?

A3: As a positive allosteric modulator, L-838,417 potentiates the effects of GABA at its target GABAA receptor subtypes. This leads to enhanced chloride ion influx into neurons, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability. [, , , , ]

Q4: What are the downstream consequences of modulating specific GABAA receptor subtypes?

A4: α1-containing GABAA receptors are primarily associated with sedation, while α2- and/or α3-containing receptors are implicated in mediating anxiolytic effects. The selectivity profile of L-838,417 for α2/α3 over α1 suggests a potential for anxiolysis with reduced sedation. [, , , , , ]

Q5: What is the significance of L-838,417’s selectivity profile in the context of anxiety disorders?

A5: Conventional benzodiazepines, while effective anxiolytics, often induce sedation and carry risks of dependence and abuse. L-838,417’s selective modulation of α2/α3-containing GABAA receptors suggests a potential for achieving anxiolysis with a reduced side effect profile, including reduced sedation and dependence liability. [, , , , , , , ]

Q6: What preclinical models have been used to investigate the anxiolytic potential of L-838,417?

A6: Studies have employed various rodent models to assess L-838,417’s efficacy in anxiety-like behaviors. These include the elevated plus maze, light-dark box, and the conditioned emotional response paradigm. [, , , , ]

Q7: Has L-838,417 shown efficacy in other preclinical models beyond anxiety?

A8: L-838,417 has demonstrated efficacy in preclinical models of pain, including inflammatory and neuropathic pain. It also shows potential in models of respiratory disturbances, such as those observed in Rett syndrome. [, , , , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of L-838,417?

A9: Studies in rodents have shown that L-838,417 is well-absorbed after intraperitoneal administration, but its oral bioavailability varies significantly between rats and mice. It exhibits moderate clearance in rats but is cleared at a much higher rate in mice. [, ]

Q9: How does the pharmacokinetic profile of L-838,417 influence its potential for clinical development?

A10: The interspecies variability in oral bioavailability observed with L-838,417 highlights the importance of optimizing its pharmacokinetic properties for potential clinical translation. Further investigation into its metabolic pathways and clearance mechanisms is crucial. [, , , ]

Q10: Have any toxicological concerns been identified with L-838,417?

A11: While preclinical studies suggest a potentially favorable safety profile for L-838,417 compared to conventional benzodiazepines, comprehensive toxicological evaluations are essential before clinical development. [, , , ]

Q11: What are the future directions for research on L-838,417?

A11: Future research should focus on:

  • Optimizing its pharmacokinetic properties to enhance its suitability for clinical use. [, ]
  • Conducting comprehensive preclinical safety and toxicology studies. [, ]
  • Further elucidating the specific roles of α2 and α3 GABAA receptor subtypes in mediating its therapeutic effects in different disease models. [, , ]
  • Exploring potential drug delivery strategies to enhance its targeting and efficacy. [, ]

Q12: What key questions remain unanswered regarding the therapeutic potential of L-838,417?

A12: Key unanswered questions include:

  • Can the promising preclinical findings translate into clinical efficacy in patients with anxiety disorders or other conditions? [, ]
  • What is the long-term safety profile of L-838,417, and does it hold a lower risk of dependence and abuse compared to conventional benzodiazepines? [, ]
  • Can specific biomarkers be identified to predict treatment response or monitor potential adverse effects? [, ]

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